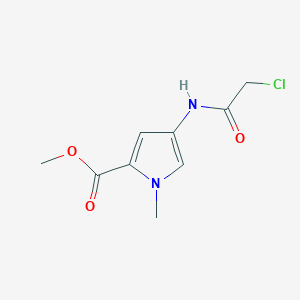

methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate

CAS No.: 950094-43-6

Cat. No.: VC8423810

Molecular Formula: C9H11ClN2O3

Molecular Weight: 230.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950094-43-6 |

|---|---|

| Molecular Formula | C9H11ClN2O3 |

| Molecular Weight | 230.65 g/mol |

| IUPAC Name | methyl 4-[(2-chloroacetyl)amino]-1-methylpyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C9H11ClN2O3/c1-12-5-6(11-8(13)4-10)3-7(12)9(14)15-2/h3,5H,4H2,1-2H3,(H,11,13) |

| Standard InChI Key | CGECWRWJSDFYMD-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C1C(=O)OC)NC(=O)CCl |

| Canonical SMILES | CN1C=C(C=C1C(=O)OC)NC(=O)CCl |

Introduction

Synthesis of Pyrrole Derivatives

The synthesis of pyrrole derivatives often involves multi-step reactions. For compounds like methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate, synthesis might involve the formation of the pyrrole ring followed by the introduction of the chloroacetamido and carboxylate groups.

Steps in Synthesis:

-

Formation of Pyrrole Ring: This can be achieved through condensation reactions involving suitable precursors.

-

Introduction of Functional Groups: Chloroacetamido and carboxylate groups can be added through acylation and amidation reactions.

Applications of Pyrrole Derivatives

Pyrrole derivatives have a wide range of applications:

-

Pharmaceuticals: They are used as intermediates in the synthesis of drugs due to their biological activity.

-

Materials Science: Pyrroles are used in the synthesis of polymers and other materials with unique properties.

-

Organic Synthesis: They serve as versatile building blocks for more complex molecules.

Safety and Handling

Pyrrole derivatives, including those with chloroacetamido groups, may exhibit corrosive and irritant properties. Proper handling and safety precautions are essential when working with these compounds.

| Safety Precaution | Description |

|---|---|

| Personal Protective Equipment (PPE) | Use gloves, goggles, and lab coats to prevent skin and eye contact. |

| Ventilation | Work in well-ventilated areas to avoid inhalation of vapors. |

| Storage | Store in sealed containers away from incompatible substances. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume